1-tert-butyl-N-(2,3-dihydro-1H-inden-5-yl)-5-oxopyrrolidine-3-carboxamide
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Overview
Description
1-tert-butyl-N-(2,3-dihydro-1H-inden-5-yl)-5-oxopyrrolidine-3-carboxamide is a complex organic compound with a unique structure that combines a pyrrolidine ring, an indene moiety, and a tert-butyl group
Preparation Methods
The synthesis of 1-tert-butyl-N-(2,3-dihydro-1H-inden-5-yl)-5-oxopyrrolidine-3-carboxamide involves multiple steps, including the formation of the pyrrolidine ring and the attachment of the indene and tert-butyl groups. The specific synthetic routes and reaction conditions can vary, but typically involve the use of reagents such as allyl bromide and solvents like DMF (dimethylformamide) . Industrial production methods may involve optimization of these synthetic routes to increase yield and purity.
Chemical Reactions Analysis
1-tert-butyl-N-(2,3-dihydro-1H-inden-5-yl)-5-oxopyrrolidine-3-carboxamide can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-tert-butyl-N-(2,3-dihydro-1H-inden-5-yl)-5-oxopyrrolidine-3-carboxamide has a wide range of scientific research applications, including:
Chemistry: It can be used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Medicine: Its unique structure may make it a candidate for the development of new pharmaceuticals with specific therapeutic effects.
Industry: It can be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which 1-tert-butyl-N-(2,3-dihydro-1H-inden-5-yl)-5-oxopyrrolidine-3-carboxamide exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or ion channels, modulating their activity and affecting cellular processes. The specific pathways involved can vary depending on the context and the specific biological system being studied.
Comparison with Similar Compounds
1-tert-butyl-N-(2,3-dihydro-1H-inden-5-yl)-5-oxopyrrolidine-3-carboxamide can be compared with other similar compounds, such as:
- 1-tert-butyl-N-(2,3-dihydro-1H-inden-5-yl)-5-oxopyrrolidine-3-carboxylate
- 1-tert-butyl-N-(2,3-dihydro-1H-inden-5-yl)-5-oxopyrrolidine-3-carboxylamide
These compounds share similar structural features but may differ in specific functional groups or substituents, leading to differences in their chemical properties and potential applications. The uniqueness of this compound lies in its specific combination of functional groups and its potential for diverse applications in various fields of research.
Properties
IUPAC Name |
1-tert-butyl-N-(2,3-dihydro-1H-inden-5-yl)-5-oxopyrrolidine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2O2/c1-18(2,3)20-11-14(10-16(20)21)17(22)19-15-8-7-12-5-4-6-13(12)9-15/h7-9,14H,4-6,10-11H2,1-3H3,(H,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KVBUTYRAJACPKG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)N1CC(CC1=O)C(=O)NC2=CC3=C(CCC3)C=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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